

Comparative Biological Activity of 4,6-Diaminopyrimidine Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: **4,6-Diaminopyrimidine**

Cat. No.: **B116622**

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various **4,6-diaminopyrimidine** derivatives. This class of compounds has garnered significant interest for its potential as potent inhibitors of key cellular targets implicated in a range of diseases, from cancer to inflammatory conditions.

This guide summarizes quantitative data from experimental studies, details the methodologies of key assays, and visualizes relevant signaling pathways to offer a comprehensive overview of the therapeutic potential of **4,6-diaminopyrimidine** derivatives. The information presented is intended to support further research and development in this promising area of medicinal chemistry.

Kinase Inhibitory Activity

4,6-Diaminopyrimidine derivatives have demonstrated notable inhibitory activity against several classes of kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival. Its overexpression is associated with the progression and metastasis of various tumors.

A series of 2,4-diaminopyrimidine derivatives were designed and synthesized as FAK inhibitors. Compound A12, in particular, showed potent anticancer activity against A549 and MDA-MB-231 cell lines, with IC₅₀ values of 130 nM and 94 nM, respectively[1]. The structure-activity relationship (SAR) studies of these compounds often focus on substitutions at the C2 and C4 positions of the pyrimidine ring.

Compound ID	Target	IC ₅₀ (nM)	Cell Line	Reference
A12	FAK	-	A549	[1]
94	MDA-MB-231	[1]		
TAE-226	FAK	-	-	[1]

Janus Kinase (JAK) Inhibition

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. Inhibitors of JAKs are of significant interest for the treatment of autoimmune diseases and cancers.

Pyrimidine-4,6-diamine derivatives have been optimized as selective JAK3 inhibitors. For instance, compound 11e exhibited excellent JAK3 inhibitory activity with an IC₅₀ of 2.1 nM and demonstrated high selectivity over other JAK family members[2]. This selectivity is crucial for minimizing off-target effects.

Compound ID	Target	IC ₅₀ (nM)	Reference
11e	JAK3	2.1	[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and is a key target in non-small cell lung cancer.

4,6-diaminopyrimidine derivatives have been developed as potent EGFR inhibitors. One study reported a non-covalently bound reversible inhibitor, compound A12, with an IC₅₀ value

of 4.0 nM against EGFR L858R/T790M, showing more than 42-fold selectivity for the mutant over wild-type EGFR[3]. Another series of aminopyrimidine derivatives also showed promising EGFR inhibitory activity[3].

Compound ID	Target	IC50 (nM)	Selectivity (WT vs. Mutant)	Reference
A12	EGFR L858R/T790M	4.0	>42-fold	[3]
EGFR WT	170.0	[3]		

Troponin I-Interacting Kinase (TNNI3K) Inhibition

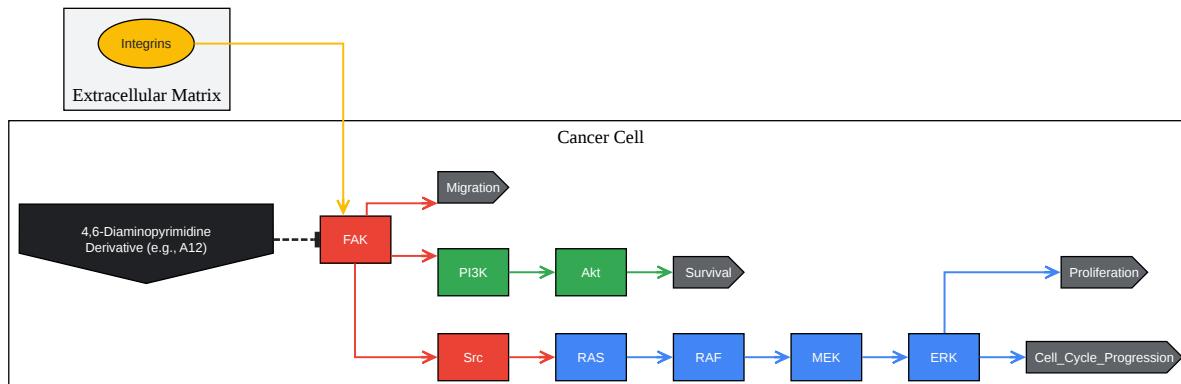
TNNI3K is a cardiac-specific kinase, and its inhibition is being explored as a potential therapeutic strategy for heart failure. A novel series of **4,6-diaminopyrimidine** inhibitors of TNNI3K have been developed, with optimized compounds like GSK854 showing high potency and selectivity[4].

Dihydrofolate Reductase (DHFR) Inhibition

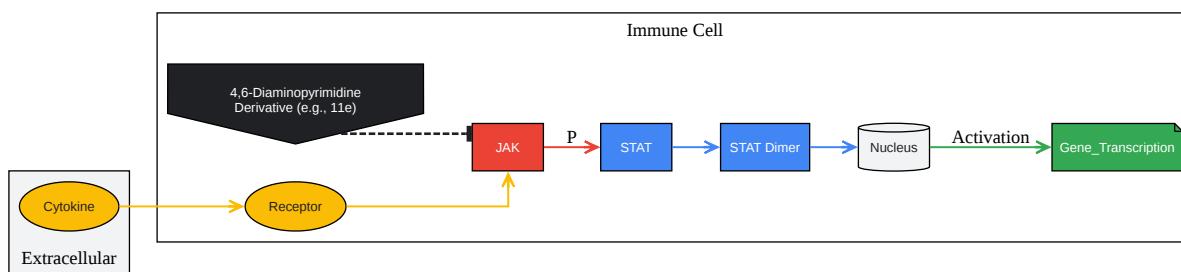
Dihydrofolate reductase is a critical enzyme in the synthesis of DNA precursors, and its inhibition can halt cell proliferation. This makes it an attractive target for antimicrobial and anticancer agents. The phenylpyrimidine derivative pyrimethamine and its analogs are known inhibitors of DHFR[5]. The diaminopyrimidine moiety is crucial for binding to the active site of the enzyme[5].

Signaling Pathways and Experimental Workflows

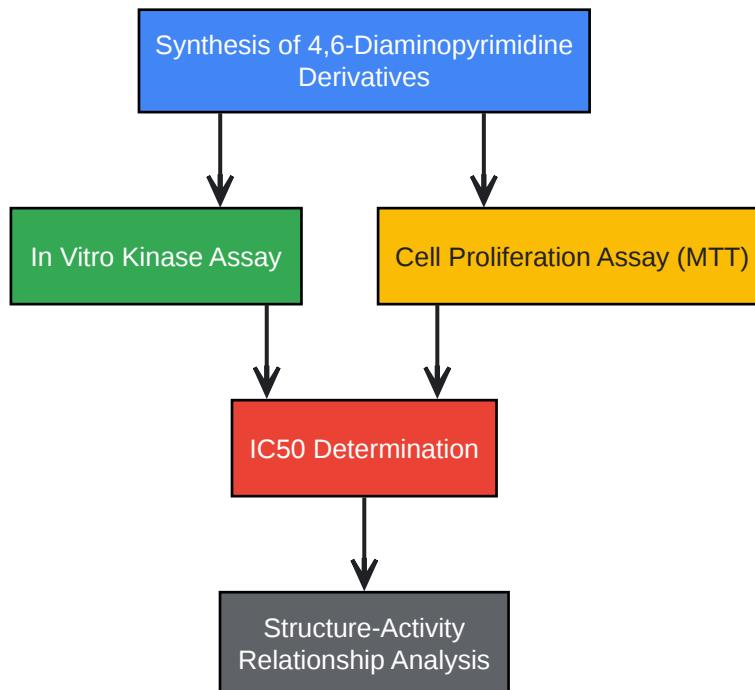
To understand the mechanism of action of **4,6-diaminopyrimidine** derivatives, it is essential to visualize the cellular pathways they modulate and the experimental procedures used to assess their activity.

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FAK Signaling Pathway Inhibition.

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JAK-STAT Signaling Pathway Inhibition.



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